7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol
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Overview
Description
7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a hepta-1,6-diyn-3-ol backbone. This compound is notable for its stability and utility in various chemical reactions, particularly as a protecting group for alcohols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol typically involves the reaction of a suitable alcohol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the silylation process.
Chemical Reactions Analysis
Types of Reactions
7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur with reagents like lithium diisopropylamide (LDA) or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution at room temperature.
Reduction: LiAlH₄ in dry ether at low temperatures.
Substitution: LDA in tetrahydrofuran (THF) at -78°C.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols to prevent unwanted reactions during multi-step syntheses.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the development of new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials and nanocomposites.
Mechanism of Action
The mechanism by which 7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol exerts its effects involves the formation of a stable silyl ether bond. This bond is resistant to hydrolysis under basic conditions but can be cleaved under acidic conditions or by fluoride ions. The stability of the silyl ether bond is due to the steric hindrance provided by the tert-butyl group and the electronic effects of the dimethylsilyl group .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a silylation reagent for alcohols and amines.
tert-Butyldimethylsilanol: A related compound used in the preparation of silicon-based materials.
tert-Butyl(dimethyl)silyl glyoxylate: An electrophilic compound used in various organic syntheses.
Uniqueness
7-[tert-Butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol is unique due to its specific structure, which combines the stability of the tert-butyl(dimethyl)silyl group with the reactivity of the hepta-1,6-diyn-3-ol backbone. This makes it particularly useful in complex synthetic routes where selective protection and deprotection of functional groups are required.
Properties
CAS No. |
654643-87-5 |
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Molecular Formula |
C15H26OSi |
Molecular Weight |
250.45 g/mol |
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]-5,5-dimethylhepta-1,6-diyn-3-ol |
InChI |
InChI=1S/C15H26OSi/c1-9-13(16)12-15(5,6)10-11-17(7,8)14(2,3)4/h1,13,16H,12H2,2-8H3 |
InChI Key |
YLOPKVRCOSVOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)C#CC(C)(C)CC(C#C)O |
Origin of Product |
United States |
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